molecular formula C24H27NO4 B3116962 (2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate CAS No. 220497-62-1

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate

Cat. No.: B3116962
CAS No.: 220497-62-1
M. Wt: 393.5 g/mol
InChI Key: SBOTWJVRDSBCQO-DEOSSOPVSA-N
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Description

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a cyclohexyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. The process generally starts with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of the original compound .

Scientific Research Applications

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound is activated by coupling reagents, allowing it to form peptide bonds with other amino acids. The Fmoc group is then removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .

Properties

CAS No.

220497-62-1

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H27NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21H,2-4,9-10,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1

InChI Key

SBOTWJVRDSBCQO-DEOSSOPVSA-N

SMILES

CC(C1CCCCC1)(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C[C@](C1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C1CCCCC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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